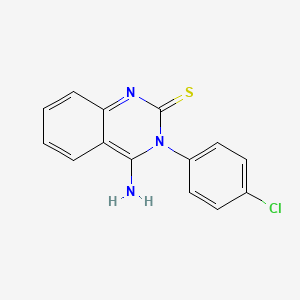

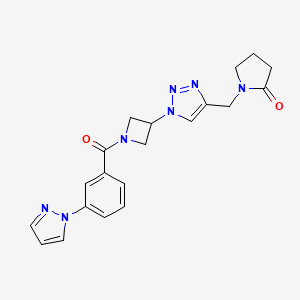

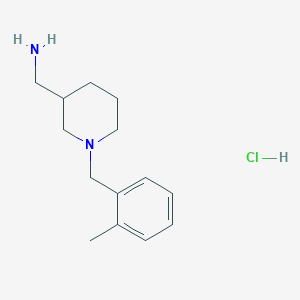

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide” is a complex organic compound. It is related to the compound “1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride”, which is a halogenated heterocycle . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES stringNC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl . The InChI key for the compound is HYXJEJRVAXONMK-UHFFFAOYSA-N . The compound has an empirical formula of C10H22Cl2N2O and a molecular weight of 257.20 . Physical And Chemical Properties Analysis

The compound is a solid . It has an empirical formula ofC10H22Cl2N2O and a molecular weight of 257.20 . The compound’s SMILES string is NC1CCN(C2CCOCC2)CC1. [H]Cl. [H]Cl , and its InChI key is HYXJEJRVAXONMK-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Mechanism of Action: N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide (let’s call it “QK2” for brevity) is a novel compound with potential therapeutic applications. Its chemical structure suggests interactions with biological targets, making it an interesting candidate for drug development.

Targeted Kinase Inhibition: Recent studies have investigated QK2 as an ATP-competitive inhibitor of specific kinases. Its selectivity profile indicates potential use in cancer therapy, particularly against protein kinase B (PKB/AKT) or other closely related kinases. Further exploration of its binding affinity and cellular effects is warranted.

Heterocycle Synthesis

One-Step Construction of 1,3,4-Oxadiazoles: Researchers have explored the synthesis of heterocycles using domino reactions. QK2 can serve as a precursor for constructing 1,3,4-oxadiazoles via copper-catalyzed oxidative Ugi/aza-Wittig reactions . These heterocycles find applications in materials science, pharmaceuticals, and agrochemicals.

Organic Chemistry

Facile Synthetic Route to Benzoxazole Derivatives: QK2 derivatives have been synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene. The resulting N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazoles exhibit promising yields and short reaction times . These compounds may have applications in organic synthesis and materials chemistry.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The compound is part of a collection of unique chemicals provided to early discovery researchers , suggesting that it may be a topic of ongoing research. The compound’s effectiveness as a selective KOR antagonist suggests potential applications in the study of opioid receptors and related biological systems.

Eigenschaften

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O2/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMJYAQGLPWISP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-4-amino-N-isopropylisothiazole-3-carboxamide](/img/structure/B2844691.png)

![Methyl 4-((4,7-dimethylbenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2844692.png)

![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2844703.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2844704.png)